
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2 and a molecular weight of 261.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then reduced to the corresponding amine. The final step involves the formation of the hydrochloride salt . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .
Analyse Des Réactions Chimiques
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha in humans . These interactions play a crucial role in modulating various biological processes.
Comparaison Avec Des Composés Similaires
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
(4-Chlorophenyl)(piperidin-4-yl)methanamine:
The uniqueness of this compound lies in its specific molecular structure and its diverse applications in various fields.
Propriétés
Formule moléculaire |
C12H18Cl2N2 |
|---|---|
Poids moléculaire |
261.19 g/mol |
Nom IUPAC |
(4-chlorophenyl)-piperidin-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;/h1-4,10,12,15H,5-8,14H2;1H |
Clé InChI |
NPXIROVRHIMYBA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(C2=CC=C(C=C2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)
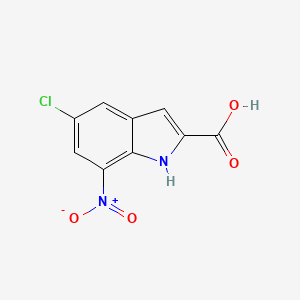
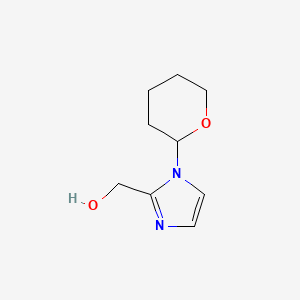
![2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine](/img/structure/B11760249.png)

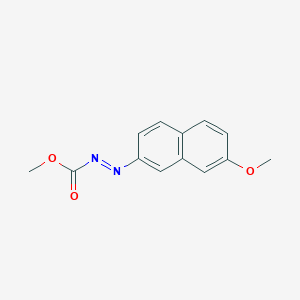

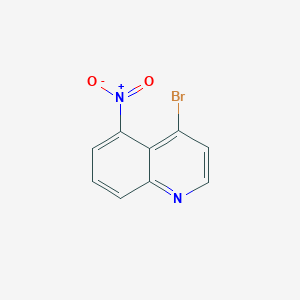
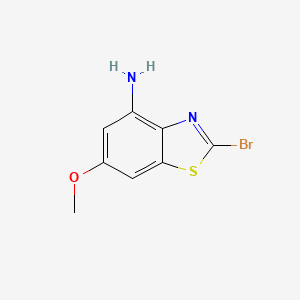
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760279.png)
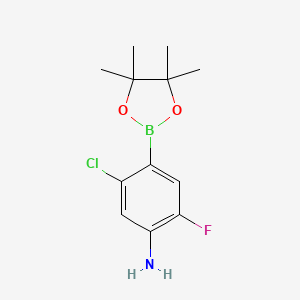
![3-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B11760292.png)
![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)
